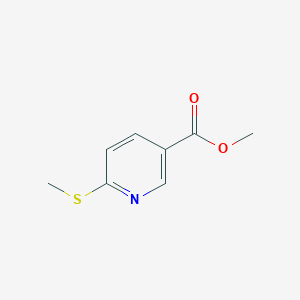

Methyl 6-(methylthio)nicotinate

説明

“Methyl 6-(methylthio)nicotinate” is a chemical compound . It is a methyl ester of niacin used to treat muscle and joint pain . It is also used in the treatment of CNS disorders using D-amino acid oxidase and D-aspartate oxidase inhibitors .

Synthesis Analysis

The synthesis of “Methyl 6-(methylthio)nicotinate” involves several steps . The process starts with 6-methyl nicotinate as a raw material, which reacts under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate . One bromine is then removed from the 6-tribromomethyl nicotinic acid methyl ester under the action of sodium sulfite aqueous solution to obtain 6-dibromomethyl nicotinic acid methyl ester . Finally, 6-dibromo methyl nicotinic acid methyl ester reacts with morpholine to generate a product 6-formyl nicotinic acid methyl ester .

Molecular Structure Analysis

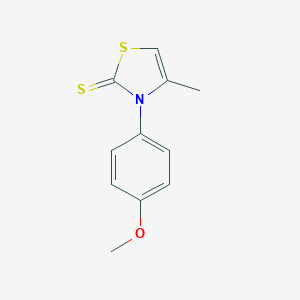

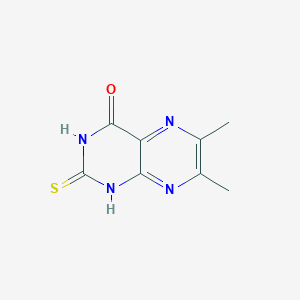

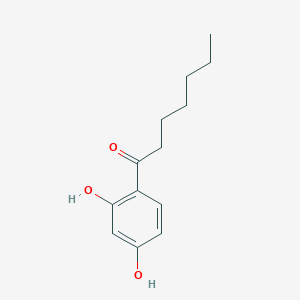

The molecular formula of “Methyl 6-(methylthio)nicotinate” is C8H9NO2S . It contains total 24 bond(s); 13 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aromatic), 1 sulfide(s), and 1 Pyridine(s) .

Physical And Chemical Properties Analysis

“Methyl 6-(methylthio)nicotinate” is a solid substance . It has a molecular weight of 183.23 . The storage temperature is between 2-8°C .

科学的研究の応用

Synthesis and Organic Chemistry

- Development of Synthesis Techniques : Research has demonstrated safe and economical synthesis methods for compounds structurally related to Methyl 6-(methylthio)nicotinate, emphasizing cost-effective and scalable processes. For instance, a study on the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate highlighted an effective trifluoromethylation process using an affordable system, marking progress in the synthesis of novel anti-infective agents (Mulder et al., 2013).

Pharmacological Activities

- Antinociceptive Activity : Methyl nicotinate, closely related to the chemical , was prepared and evaluated for its antinociceptive effects in animal models. The compound showed significant peripheral and central antinociceptive activity, presenting a potential for developing new pain management therapies (Erharuyi et al., 2015).

Analytical and Detection Methods

- Biomarker Detection for Tuberculosis : A study used a biosensor electrode based on cobalt and reduced graphene oxide to detect Methyl nicotinate in human blood. Methyl nicotinate is a metabolite of Mycobacterium tuberculosis and serves as an important biomarker for early tuberculosis detection, showcasing a novel application in medical diagnostics (Bairagi et al., 2019).

Safety And Hazards

“Methyl 6-(methylthio)nicotinate” is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

将来の方向性

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions . The compound 6-methylnicotine has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

特性

IUPAC Name |

methyl 6-methylsulfanylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-11-8(10)6-3-4-7(12-2)9-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYTWSGXEHSNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358545 | |

| Record name | methyl 6-(methylthio)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(methylthio)nicotinate | |

CAS RN |

74470-40-9 | |

| Record name | methyl 6-(methylthio)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B186309.png)